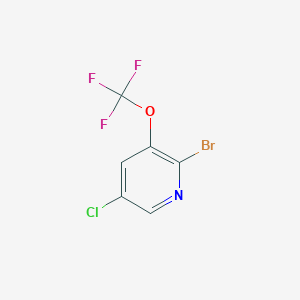
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンは、分子式がC6H2BrClF3NOである有機化合物です。これはピリジン誘導体であり、ピリジン環にブロモ、クロロ、トリフルオロメトキシ基が結合していることを特徴としています。
準備方法
合成ルートと反応条件
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンの合成は、通常、ハロゲン化とトリフルオロメトキシ化反応を含みます。一般的な方法の1つは、3-(トリフルオロメトキシ)ピリジンのハロゲン化、続いて選択的なブロモ化とクロロ化です。反応条件は、ブロムや塩素などのハロゲン化剤の使用と、反応を促進する触媒の使用を必要とする場合が多いです。
工業的生産方法
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンの工業的生産には、大規模なハロゲン化プロセスが含まれる場合があり、効率的で制御された反応を確実にするために連続フロー反応器が使用されます。さまざまな用途に適した高純度製品を得るためには、蒸留や結晶化などの高度な精製技術が不可欠です。
化学反応の分析
反応の種類
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンは、次のようなさまざまな化学反応を起こします。
置換反応: ブロム原子と塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
酸化と還元: この化合物は、酸化と還元反応に参加して、ピリジン環の窒素原子の酸化状態を変えることができます。
カップリング反応: 鈴木-宮浦カップリングなどのカップリング反応を起こし、他の芳香族化合物と炭素-炭素結合を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、水酸化ナトリウムまたはtert-ブトキシドカリウムが含まれ、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で使用されることが多いです。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を無水溶媒中で使用します。
カップリング反応: 温和な条件下で、パラジウム触媒とボロン酸またはエステルが一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換ピリジンを生成する可能性があり、カップリング反応はビアリル化合物を生成する可能性があります。
科学研究への応用
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンは、科学研究でさまざまな応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用され、特に新しい医薬品や農薬の開発に使用されます。
生物学: 抗菌や抗癌などの潜在的な生物活性を研究されています。
医学: さまざまな治療薬の有効成分(API)の合成における中間体として役立ちます。
産業: フッ素化ポリマーやコーティングなどのユニークな特性を持つ特殊化学品や材料の生産に使用されます。
科学的研究の応用
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
作用機序
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンの作用機序は、用途に応じて、酵素や受容体などの特定の分子標的との相互作用を含みます。トリフルオロメトキシ基は、化合物の親油性と代謝安定性を高め、生物学的膜やタンパク質と効果的に相互作用することができます。ブロム原子と塩素原子は、ハロゲン結合に参加して、化合物の結合親和性と選択性をさらに影響付ける可能性があります。
類似化合物との比較
類似化合物
- 2-ブロモ-5-(トリフルオロメチル)ピリジン
- 2-クロロ-5-(トリフルオロメチル)ピリジン
- 2-ブロモ-5-(メチルチオ)ピリジン
- 2-ブロモ-5-(メタンスルホニル)ピリジン
独自性
2-ブロモ-5-クロロ-3-(トリフルオロメトキシ)ピリジンは、ブロム原子と塩素原子の両方と、トリフルオロメトキシ基の存在が特徴です。この置換基の組み合わせは、親油性の増加、代謝安定性、ハロゲン結合を形成する能力など、明確な化学的および物理的特性を付与します。これらの特性は、研究や産業におけるさまざまな用途に役立つ化合物になります。
生物活性
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is a compound belonging to the pyridine family, characterized by its unique halogenated structure. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₆H₂BrClF₃N, and it appears as a colorless to pale yellow liquid. The presence of bromine and chlorine atoms, along with the trifluoromethoxy group, enhances its lipophilicity, which is crucial for biological activity. This compound is primarily synthesized through halogenation methods, including bromination of pyridine derivatives.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group significantly enhances the compound's membrane permeability, allowing it to penetrate biological barriers effectively. This property positions it as a valuable intermediate in drug development .
Pharmacological Profiles
Research indicates that this compound exhibits potential as a pharmaceutical intermediate due to its unique structural features. It has been identified as a candidate for the development of inhibitors targeting various enzymes involved in metabolic processes. For instance, it has shown inhibitory activity against certain cytochrome P450 enzymes, particularly CYP1A2 .
Case Studies and Research Findings
- Inhibitory Activity : A study highlighted that compounds structurally similar to this compound exhibited significant inhibitory activity against branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology . The IC50 values for these compounds were determined through high-throughput screening.
- Pharmacokinetics : The pharmacokinetic properties of this compound were assessed using various models. It was found to be a blood-brain barrier (BBB) permeant but not a substrate for P-glycoprotein (P-gp), indicating potential central nervous system activity .
- Comparative Analysis : A comparative analysis was conducted on several related compounds to evaluate their biological activities. The results indicated that while many shared structural similarities, this compound exhibited superior lipophilicity and membrane permeability, making it more effective in drug design applications .
Comparative Structural Features
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₂BrClF₃N | Contains bromine and chlorine; high lipophilicity |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | Similar halogen substitutions |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₄ClF₃N | Lacks bromine but retains trifluoromethyl group |
| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | C₆H₄BrF₃N | Amino substitution provides different reactivity |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| BBB Permeant | Yes |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | Yes |
| Log Kp (skin permeation) | -5.6 cm/s |
| Log Po/w (iLOGP) | 2.06 |
特性
分子式 |
C6H2BrClF3NO |
|---|---|
分子量 |
276.44 g/mol |
IUPAC名 |
2-bromo-5-chloro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-5-4(13-6(9,10)11)1-3(8)2-12-5/h1-2H |
InChIキー |
PVUNZTLTEAWNNH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















